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Compound of Interest

Compound Name: Hibon

Cat. No.: B1663432 Get Quote

Application Notes and Protocols for Researchers, Scientists, and Drug Development

Professionals

Riboflavin tetrabutyrate, a lipophilic derivative of Vitamin B2, is emerging as a versatile and

environmentally benign photocatalyst for a range of organic transformations. Its ability to

absorb visible light and initiate redox processes makes it an attractive alternative to traditional

metal-based photocatalysts. This document provides detailed application notes and

experimental protocols for the use of riboflavin tetrabutyrate in several key organic reactions,

supported by quantitative data and mechanistic insights.

Photocatalytic Synthesis of 2-Substituted
Benzothiazoles
The benzothiazole moiety is a privileged scaffold in medicinal chemistry. A visible-light-

mediated approach using riboflavin tetraacetate (a close structural analog of riboflavin

tetrabutyrate) offers a green and efficient synthesis of these valuable compounds from

thiobenzanilides.[1]
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Entry
Substrate
(Thiobenzanili
de)

Product (2-
Substituted
Benzothiazole)

Reaction Time
(h)

Yield (%)

1

N-

Phenylthiobenza

nilide

2-

Phenylbenzothia

zole

3 90

2

4-Methoxy-N-

phenylthiobenza

nilide

2-(4-

Methoxyphenyl)b

enzothiazole

3 95

3

4-Methyl-N-

phenylthiobenza

nilide

2-(p-

Tolyl)benzothiazo

le

3 89

4

4-Fluoro-N-

phenylthiobenza

nilide

2-(4-

Fluorophenyl)be

nzothiazole

3 85

5

4-Cyano-N-

phenylthiobenza

nilide

4-(Benzothiazol-

2-yl)benzonitrile
3 62

6

4-Nitro-N-

phenylthiobenza

nilide

2-(4-

Nitrophenyl)benz

othiazole

3 49

Experimental Protocol
Materials:

Substituted thiobenzanilide (1.0 equiv)

Riboflavin tetraacetate (RFTA) (1 mol%)

Ethanol (solvent)

Oxygen (balloon)

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 14 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1663432?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Blue LEDs (e.g., 18W, λmax = 450-470 nm)

Procedure:

In a standard glass vial equipped with a magnetic stir bar, dissolve the thiobenzanilide

substrate in ethanol.

Add riboflavin tetraacetate (1 mol%) to the solution.

Seal the vial with a septum and purge with oxygen from a balloon for 5 minutes.

Place the reaction vial in front of a blue LED light source and stir vigorously at room

temperature.

Monitor the reaction progress by thin-layer chromatography (TLC).

Upon completion (typically 3 hours), concentrate the reaction mixture under reduced

pressure.

Purify the crude product by column chromatography on silica gel to afford the desired 2-

substituted benzothiazole.[2]

Proposed Mechanism & Experimental Workflow
The reaction is believed to proceed via an electron transfer mechanism. The photoexcited

riboflavin tetraacetate oxidizes the thiobenzanilide, initiating a radical cascade that leads to

cyclization and formation of the benzothiazole product, with molecular oxygen acting as the

terminal oxidant.
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Caption: Photocatalytic synthesis of 2-substituted benzothiazoles.

Photocatalytic Synthesis of Glitazones
Glitazones are a class of antidiabetic drugs. A sustainable and versatile method for their

synthesis involves the photocatalytic coupling of N-protected methylene thiazolidinediones with

radical precursors, catalyzed by riboflavin tetraacetate.[3]
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Entry
Radical
Precursor

Product
Reaction Time
(h)

Yield (%)

1

4-

Methoxyphenylb

oronic acid

5-((4-

Methoxyphenyl)

methyl)-3-(tert-

butyl)thiazolidine

-2,4-dione

16 65

2

3,4,5-

Trimethoxypheny

lboronic acid

3-(tert-Butyl)-5-

((3,4,5-

trimethoxyphenyl

)methyl)thiazolidi

ne-2,4-dione

16 82

3

Benzo[d][2]

[4]dioxol-5-

ylboronic acid

5-(Benzo[d][2]

[4]dioxol-5-

ylmethyl)-3-(tert-

butyl)thiazolidine

-2,4-dione

16 42

4

N-Acetyl-4-

aminophenylboro

nic acid

N-(4-((3-(tert-

Butyl)-2,4-

dioxothiazolidin-

5-

yl)methyl)phenyl)

acetamide

16 61

5
Phenylacetic

acid

5-Benzyl-3-(tert-

butyl)thiazolidine

-2,4-dione

16 55

Experimental Protocol
Materials:

Radical precursor (e.g., boronic acid or carboxylic acid) (1.0 equiv)

tert-Butyl 5-methylene-2,4-dioxothiazolidine-3-carboxylate (3.0 equiv)

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 14 Tech Support

https://dacemirror.sci-hub.st/journal-article/ce321d1d393607039308046a1f026b40/10.1002@cctc.201601504.pdf
https://www.researchgate.net/figure/Photocatalytic-synthesis-of-esters-using-riboflavin-tetraacetate-RFT-as-photocatalyst_fig16_355420659
https://dacemirror.sci-hub.st/journal-article/ce321d1d393607039308046a1f026b40/10.1002@cctc.201601504.pdf
https://www.researchgate.net/figure/Photocatalytic-synthesis-of-esters-using-riboflavin-tetraacetate-RFT-as-photocatalyst_fig16_355420659
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1663432?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Riboflavin tetraacetate (RFTA) (2.5 mol%)

4-Dimethylaminopyridine (DMAP) (0.25 equiv)

Acetone/Methanol (1:1 mixture, degassed)

Nitrogen atmosphere

Blue LEDs (λ = 450 nm)

Procedure:

To an oven-dried vial equipped with a magnetic stir bar, add the radical precursor, tert-butyl

5-methylene-2,4-dioxothiazolidine-3-carboxylate, RFTA, and DMAP.

Seal the vial and purge with nitrogen.

Add the degassed acetone/methanol solvent mixture via syringe.

Irradiate the reaction mixture with blue LEDs at room temperature with stirring for 16 hours.

After the reaction is complete, concentrate the mixture in vacuo.

Purify the residue by flash column chromatography on silica gel to obtain the glitazone

product.[5]

Proposed Mechanism & Experimental Workflow
The reaction is initiated by the photoexcited RFTA, which engages in a single-electron transfer

with the radical precursor to generate a radical intermediate. This radical then adds to the

methylene thiazolidinedione, followed by a reduction step to yield the final product.
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Caption: Photocatalytic synthesis of glitazone derivatives.

Photocatalytic Synthesis of Xanthene Derivatives
Xanthenes are an important class of heterocyclic compounds with diverse biological activities.

A facile and green synthesis of xanthene derivatives can be achieved through a one-pot

reaction of aldehydes and dimedone using riboflavin as a photocatalyst under visible light.[4]
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Entry Aldehyde Product
Reaction Time
(min)

Yield (%)

1 Salicylaldehyde

9-(2-

Hydroxyphenyl)-

3,3,6,6-

tetramethyl-

3,4,5,6,7,9-

hexahydro-1H-

xanthen-1,8(2H)-

dione

15 75

2

4-

Nitrobenzaldehy

de

9-(4-

Nitrophenyl)-3,3,

6,6-tetramethyl-

3,4,5,6,7,9-

hexahydro-1H-

xanthen-1,8(2H)-

dione

15 85

3

4-

Chlorobenzaldeh

yde

9-(4-

Chlorophenyl)-3,

3,6,6-

tetramethyl-

3,4,5,6,7,9-

hexahydro-1H-

xanthen-1,8(2H)-

dione

15 82

4

4-

Methylbenzaldeh

yde

9-(p-

Tolyl)-3,3,6,6-

tetramethyl-

3,4,5,6,7,9-

hexahydro-1H-

xanthen-1,8(2H)-

dione

20 70

5 Benzaldehyde 9-Phenyl-3,3,6,6-

tetramethyl-

3,4,5,6,7,9-

20 68
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hexahydro-1H-

xanthen-1,8(2H)-

dione

Experimental Protocol
Materials:

Aromatic aldehyde (1.0 mmol)

Dimedone (2.0 mmol)

Riboflavin (2 mol%)

Water/Ethanol (1:1 v/v)

Blue LED (18 W, λmax = 467 nm)

Procedure:

In a round-bottom flask, prepare a stirred solution of the aromatic aldehyde (1.0 mmol),

dimedone (2.0 mmol), and riboflavin (2 mol%) in a 1:1 mixture of water and ethanol.

Irradiate the reaction mixture with a blue LED at room temperature.

Continue stirring for 15-30 minutes, during which the reaction mixture may become milky.

Monitor the reaction by TLC.

Upon completion, extract the product with ethyl acetate.

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate

under reduced pressure.

The solid product can be further purified by recrystallization.[4]

Proposed Mechanism & Experimental Workflow

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 14 Tech Support

https://www.researchgate.net/figure/Photocatalytic-synthesis-of-esters-using-riboflavin-tetraacetate-RFT-as-photocatalyst_fig16_355420659
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1663432?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The proposed mechanism involves the photo-excited riboflavin initiating a single-electron

transfer (SET) process with dimedone to form a radical cation. This intermediate then reacts

with the aldehyde, followed by the involvement of a second molecule of dimedone and

subsequent cyclization and dehydration to yield the xanthene derivative.

Aldehyde + Dimedone +
Riboflavin

Visible Light
(Blue LED)

Excited Riboflavin*

Photoexcitation

Regeneration Dimedone
Radical Cation

SET Intermediate Adduct

Reaction with
Aldehyde Xanthene

Derivative

Cyclization &
Dehydration

Click to download full resolution via product page

Caption: Photocatalytic synthesis of xanthene derivatives.

Photocatalytic Esterification of Carboxylic Acids
Riboflavin tetraacetate can catalyze the aerobic esterification of aldehydes to their

corresponding methyl esters under visible light irradiation. This method provides a direct

transformation, avoiding the need for pre-oxidation of the aldehyde to a carboxylic acid.[2]
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Entry
Substrate
(Aldehyde)

Product
(Methyl Ester)

Reaction Time
(h)

Yield (%)

1

4-

Methoxybenzald

ehyde

Methyl 4-

methoxybenzoat

e

12 93

2

4-

Methylbenzaldeh

yde

Methyl 4-

methylbenzoate
12 85

3 Benzaldehyde Methyl benzoate 12 78

4

4-

Chlorobenzaldeh

yde

Methyl 4-

chlorobenzoate
12 75

5

4-

Bromobenzaldeh

yde

Methyl 4-

bromobenzoate
12 72

Experimental Protocol
Materials:

Substituted benzaldehyde (1.0 equiv)

Riboflavin tetraacetate (RFTA) (10 mol%)

Hydrochloric acid (HCl, 37%)

Methanol/Acetonitrile (3:5 v/v)

Air (as terminal oxidant)

Blue LEDs (λ = 440 nm)

Procedure:

In a reaction vessel, dissolve the aldehyde in a 3:5 mixture of methanol and acetonitrile.
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Add RFTA (10 mol%) and HCl to the solution.

Expose the reaction mixture to air and irradiate with blue LEDs at room temperature with

stirring for 12 hours.

Monitor the reaction by GC-FID or TLC.

Upon completion, quench the reaction and extract the product with a suitable organic

solvent.

Wash the organic layer, dry it, and concentrate it.

Purify the product by column chromatography.[2]

Proposed Mechanism & Experimental Workflow
The reaction is proposed to proceed through the formation of a dimethyl acetal from the

aldehyde and methanol, catalyzed by the acid. The photoexcited RFTA then oxidizes the acetal

via electron transfer, leading to the formation of the ester.

Aldehyde + Methanol +
RFTA + Acid

Dimethyl Acetal

Acetalization

Visible Light
(440 nm)

Excited RFTA*

Photoexcitation

Regeneration

Acetal Radical
Cation

Electron Transfer Methyl Ester

Fragmentation &
Oxidation

Air (O₂)
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Caption: Photocatalytic esterification of aldehydes.

Photocatalytic Hydroxylation of Aromatic
Compounds
While specific detailed protocols for the direct hydroxylation of simple aromatic hydrocarbons

like benzene using riboflavin tetrabutyrate are not extensively documented in the reviewed

literature, the photocatalytic generation of reactive oxygen species by riboflavin derivatives is a

well-established principle that can be applied to such transformations. The dearomative spiro-

etherification of naphthols using RFTA provides a related example of photocatalytic oxidation of

an aromatic system.[5]

Further research is encouraged to develop optimized protocols for the direct hydroxylation of a

broader range of aromatic substrates using riboflavin tetrabutyrate as a sustainable

photocatalyst.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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